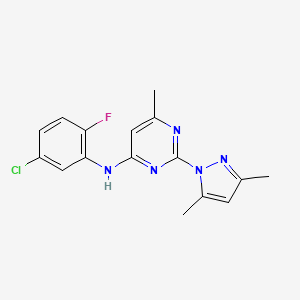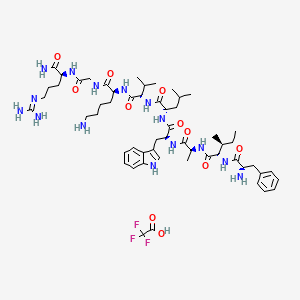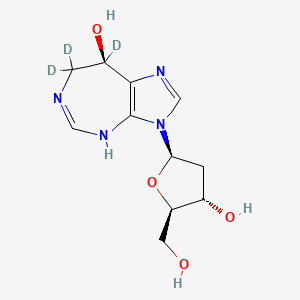![molecular formula C23H18N4O3 B12411291 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid is a novel N-arylphthalamic acid derivative containing a 1,2,4-triazole scaffold. This compound is of significant interest due to its diverse applications in drug chemistry and its unique photophysical properties .
Méthodes De Préparation
The synthesis of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves the ring-opening reaction of phthalic anhydride with substituted amines. The reaction is typically carried out by conventional refluxing methods . The compound can be synthesized in high yield (86%) as an off-white crystalline solid with a melting point of 205–210°C .
Analyse Des Réactions Chimiques
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include solvents of varying polarities, and the reactions are often carried out at room temperature . Major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed using techniques like NMR and cyclic voltammetry .
Applications De Recherche Scientifique
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves its interaction with molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to redistribute π-electron density plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid can be compared with other similar compounds, such as:
N-benzylimidazole phthalamic acid: Used to decrease blood pressure when injected intravenously.
N-(1-naphthyl)phthalamic acid: Known for its phytotropin properties and its ability to inhibit rooting.
Propriétés
Formule moléculaire |
C23H18N4O3 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N4O3/c28-22(19-8-4-5-9-20(19)23(29)30)24-18-12-10-16(11-13-18)14-27-15-21(25-26-27)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,28)(H,29,30) |
Clé InChI |
BCSKPQWWMRKHNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



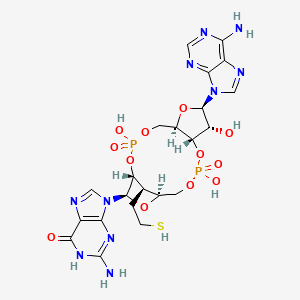
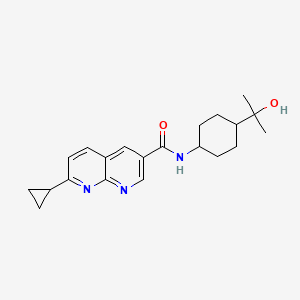

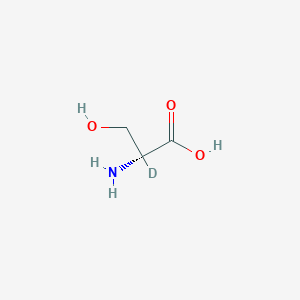
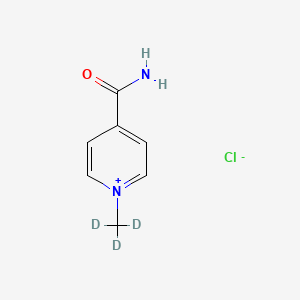
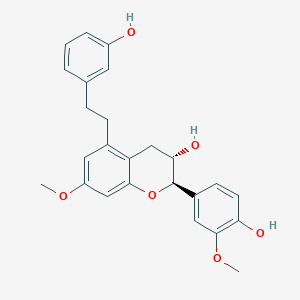


![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
